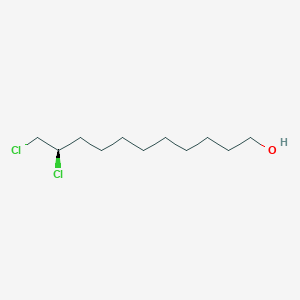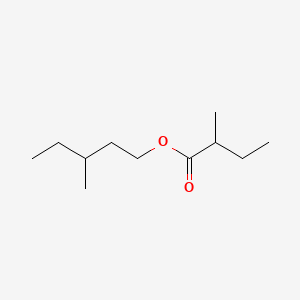
3-Methylpentyl 2-methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentyl 2-methylbutyrate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of 3-methylpentanol and 2-methylbutanoic acid. This compound is known for its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylpentyl 2-methylbutyrate can be synthesized through esterification, where 3-methylpentanol reacts with 2-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester product is then separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylpentyl 2-methylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-methylpentanol and 2-methylbutanoic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 3-Methylpentanol and 2-methylbutanoic acid.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
3-Methylpentyl 2-methylbutyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant species.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the flavor and fragrance industry for its fruity aroma.
Mecanismo De Acción
The mechanism of action of 3-Methylpentyl 2-methylbutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester linkage in the compound allows it to bind to specific receptors, triggering a sensory response that is perceived as a fruity smell .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Known for its pineapple-like smell, used in flavorings.
Isoamyl acetate: Has a banana-like odor, used in the fragrance industry.
Uniqueness
3-Methylpentyl 2-methylbutyrate is unique due to its specific combination of 3-methylpentanol and 2-methylbutanoic acid, which gives it a distinct fruity aroma that is different from other esters. Its molecular structure also allows for specific interactions with olfactory receptors, making it valuable in the flavor and fragrance industry .
Propiedades
Número CAS |
83783-89-5 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-methylpentyl 2-methylbutanoate |
InChI |
InChI=1S/C11H22O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3 |
Clave InChI |
OGFNJVCHDZQOND-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCOC(=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


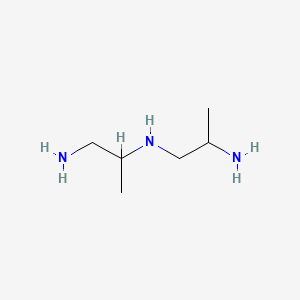
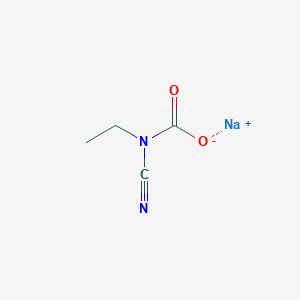

![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
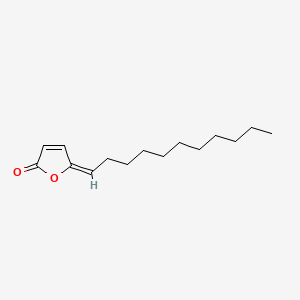
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)
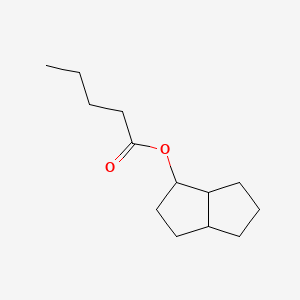
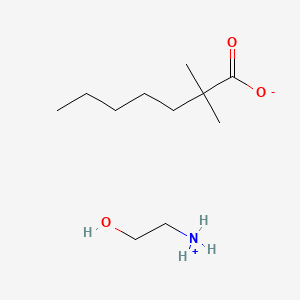
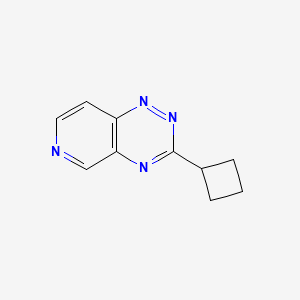
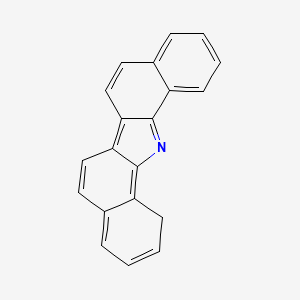
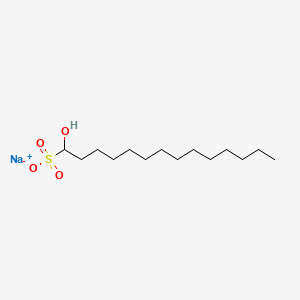
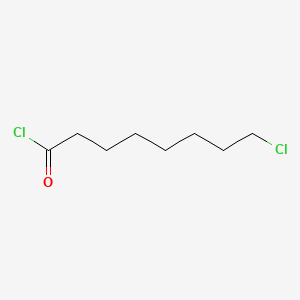
![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
